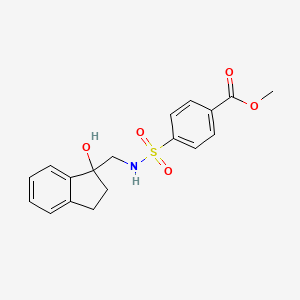![molecular formula C14H9NO4 B2413763 (1,3-二氧代苯并[de]异喹啉-2-基)乙酸酯 CAS No. 100873-54-9](/img/structure/B2413763.png)
(1,3-二氧代苯并[de]异喹啉-2-基)乙酸酯
货号 B2413763
CAS 编号:
100873-54-9
分子量: 255.229
InChI 键: AATRCBPAUJCECJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成与化学性质:
- 与该化合物相关的3-取代异喹啉-1-(2H)-酮和稠合异喹啉-1-(2H)-酮的合成已通过光激SRN1反应实现。这一过程展示了该化合物在促进复杂有机结构合成方面的潜力 (Guastavino 等人,2006)。
材料科学与凝胶形成:
- 研究表明,该化合物的某些衍生物可以在水和DMSO等混合溶剂中形成凝胶。这一性质在材料科学领域具有重要意义,并可应用于各种工业和研究应用 (Singh & Baruah,2008)。
生物学应用:
- 一项研究发现,该化合物的衍生物可以用作在活细胞中检测Cr3+离子的探针。这一应用在生物学和医学研究中尤为重要,此类探针可用于细胞成像和诊断 (Adhikari 等人,2019)。
有机金属化学:
- 该化合物已被用于合成各种有机锡羧酸盐。这些化合物在催化、材料科学,以及潜在的药物化学领域都有应用 (Xiao 等人,2013)。
药物研究:
- 已使用该化合物的衍生物合成了新型稠合二氢异喹啉杂环。这些杂环在细胞毒性检测中显示出潜力,表明它们与开发新药物化合物相关 (Saleh 等人,2020)。
安全和危害
属性
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c1-8(16)19-15-13(17)10-6-2-4-9-5-3-7-11(12(9)10)14(15)18/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATRCBPAUJCECJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看


![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)
![3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2413684.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413686.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride](/img/structure/B2413690.png)


![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2413696.png)


![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)
